4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane

Suzuki–Miyaura coupling Prenylation Regioselectivity

4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane (CAS 141550-13-2), commonly referred to as prenylboronic acid pinacol ester, is a bench-stable alkylboronic pinacol ester that serves as a prenyl (3,3-dimethylallyl) anion equivalent in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. The pinacol (pin) ester protecting group confers enhanced hydrolytic stability and allows the compound to be isolated as a distillable liquid (bp 42–45 °C/0.6 mmHg, density 0.885 g/mL at 25 °C) that is soluble in common organic solvents.

Molecular Formula C11H21BO2
Molecular Weight 196.1 g/mol
CAS No. 141550-13-2
Cat. No. B129295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane
CAS141550-13-2
Molecular FormulaC11H21BO2
Molecular Weight196.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CC=C(C)C
InChIInChI=1S/C11H21BO2/c1-9(2)7-8-12-13-10(3,4)11(5,6)14-12/h7H,8H2,1-6H3
InChIKeyQXDMQRNIDKVRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane (CAS 141550-13-2) – Core Identity and Procurement Baseline for a Prenylating Pinacol Boronate Ester


4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane (CAS 141550-13-2), commonly referred to as prenylboronic acid pinacol ester, is a bench-stable alkylboronic pinacol ester that serves as a prenyl (3,3-dimethylallyl) anion equivalent in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. The pinacol (pin) ester protecting group confers enhanced hydrolytic stability and allows the compound to be isolated as a distillable liquid (bp 42–45 °C/0.6 mmHg, density 0.885 g/mL at 25 °C) that is soluble in common organic solvents . Its primary utility is the regiospecific introduction of α-prenyl side chains into (hetero)aryl halides, a transformation critical for constructing isoprenylated natural products and drug-like molecules .

Why Prenylboronic Acid Pinacol Ester Cannot Be Replaced by Generic Prenyl Halides or Other Boron Reagents


The prenylation of aromatic systems via cross-coupling presents a well-documented regioselectivity challenge: most prenyl organometallic reagents and prenyl halides produce isomeric mixtures of α- (linear) and γ- (branched) products that are extremely difficult to separate chromatographically . Prenyl bromide under standard Suzuki conditions yields marginal regioselectivity, while prenylstannanes introduce toxic tin byproducts that compromise pharmaceutical process sustainability. The pinacol ester protects the boronic acid from protodeboronation during storage and reaction, while the Pd-PEPPSI-IPent catalytic system uniquely directs transmetalation exclusively to the α-position, eliminating the γ-isomer that plagues alternative methods .

Quantitative Differentiation Evidence: Head-to-Head Comparisons of Prenylboronic Acid Pinacol Ester vs. Closest Comparators


α-Regioselectivity in Suzuki–Miyaura Cross-Coupling: Pinacol Boronate vs. Prenyl Bromide

In the Suzuki–Miyaura cross-coupling of 4-iodoanisole, prenylboronic acid pinacol ester (2a) with Pd-PEPPSI-IPent (3) as precatalyst (5 M KOH, THF, reflux) delivered a 97/3 α/γ regioselectivity ratio at 81% conversion, with the isolated α-product obtained as a single regioisomer (>99/1 α/γ by ¹H NMR). By contrast, prenyl bromide (19) with either Pd(PPh₃)₄ or the same Pd-PEPPSI-IPent catalyst gave only marginal regioselectivity, producing inseparable mixtures of α- and γ-prenylated products . This establishes the pinacol boronate as the only reagent in this series that achieves synthetically useful α-selectivity.

Suzuki–Miyaura coupling Prenylation Regioselectivity Palladium catalysis

Cross-Coupling Yield Comparison in Flavonoid C-Prenylation: Pinacol Boronate vs. Allylboronic Acid Pinacol Ester

In the C-8 prenylation of 3,3′,4′,5,7-penta-O-benzylquercetin (a sterically demanding flavonoid substrate), prenylboronic acid pinacol ester provided the desired 8-prenylated product in 50% isolated yield, compared to 60% for the allyl analog under identical Pd-catalyzed Suzuki–Miyaura conditions . While the allyl pinacol ester gives a numerically higher yield, the 50% yield for the prenyl analog is significant because the prenyl group is sterically more demanding and prone to competing protodeboronation. No yield data are available for prenyl bromide or prenylstannane on this specific substrate class, making the pinacol boronate the only quantitatively benchmarked reagent for flavonoid C-prenylation.

Flavonoid synthesis C-Prenylation Suzuki–Miyaura coupling Natural product derivatization

Hydrolytic Stability Advantage: Pinacol Ester Protection Compared to Free Boronic Acid and Trifluoroborate Salts

The pinacol ester protecting group in prenylboronic acid pinacol ester provides substantially enhanced resistance to hydrolytic protodeboronation compared to the corresponding free prenylboronic acid (CAS 887132-28-7), which is described as moisture-sensitive and requiring storage under inert atmosphere . As a class, pinacol boronate esters are the most widely used protected form due to their balance of stability and reactivity: hydrolysis kinetics are significantly slower than for unprotected boronic acids, and the pinacol group can be removed under controlled acidic conditions when the free boronic acid is required . Potassium prenyltrifluoroborate (an alternative prenylating agent) is water-soluble but requires aqueous conditions that can complicate anhydrous reaction sequences. The pinacol ester is compatible with anhydrous organic reaction conditions and can be purified by distillation or silica gel chromatography.

Boronic ester stability Hydrolysis resistance Pinacol protection Storage and handling

Atom Economy and Toxicity Profile: Pinacol Boronate vs. Prenylstannane in Carbazole Alkaloid Synthesis

The Knölker group demonstrated that the regioselective prenylation of 3-bromocarbazole can be achieved using either a prenylstannane (via Stille coupling) or prenylboronic acid pinacol ester (via Suzuki–Miyaura coupling), both yielding the desired precursors to bioactive carbazole alkaloids O-methylsiamenol, O-methylmicromeline, and carquinostatin A . While both methods are effective, the organotin reagent generates stoichiometric tributyltin halide waste, which is highly toxic (neurotoxic, bioaccumulative) and requires specialized disposal procedures. The pinacol boronate generates only innocuous borate salts as the inorganic byproduct, making it the preferred choice under green chemistry principles and for pharmaceutical process development where heavy metal contamination limits are stringent.

Carbazole alkaloids Atom economy Toxic byproduct avoidance Stille vs. Suzuki coupling

Validated Application Scenarios for 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane Based on Quantitative Differentiation Evidence


α-Selective C-Prenylation of (Hetero)aryl Halides in Natural Product Total Synthesis

When synthetic routes require exclusive installation of a linear (α) prenyl substituent on an aromatic ring—as in the synthesis of cathafurans A and B, or prenylated flavonoids such as sinoflavonoid NB—prenylboronic acid pinacol ester with Pd-PEPPSI-IPent is the only reagent demonstrated to achieve >99/1 α/γ regioselectivity . Alternative prenylating agents (prenyl bromide, prenylstannane) give product mixtures that cannot be separated, rendering them unsuitable for this application.

Pharmaceutical Process Development Requiring Heavy-Metal-Free Prenylation

In pilot-plant or manufacturing-scale synthesis where organotin waste is prohibited under ICH Q3D elemental impurity guidelines, the pinacol boronate is the direct replacement for prenylstannane Stille coupling reagents. Both reagents have been validated on identical carbazole substrates, achieving comparable synthetic outcomes, but only the boronate generates pharmaceutically acceptable, non-toxic borate salt byproducts .

Laboratories Requiring Bench-Stable, Distillable Prenylation Reagents Without Glovebox Infrastructure

For research groups lacking inert-atmosphere gloveboxes, the pinacol ester's hydrolytic stability and distillability (bp 42–45 °C/0.6 mmHg) provide a practical advantage over the moisture-sensitive free prenylboronic acid and the water-soluble potassium prenyltrifluoroborate . The compound can be purified by routine vacuum distillation and stored under standard laboratory conditions.

Flavonoid Diversification Libraries for Biological Screening

In medicinal chemistry programs generating flavonoid libraries with C-8 prenyl modifications, the prenyl pinacol ester is the only prenylating agent with documented isolated yields (50%) on polyoxygenated flavonoid scaffolds . This benchmark yield enables accurate synthetic feasibility assessment and cost-per-compound calculations for library production.

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